molecular formula C9H11N3O3S B12312041 [2-(3-Aminobenzenesulfinyl)acetyl]urea

[2-(3-Aminobenzenesulfinyl)acetyl]urea

Cat. No.: B12312041
M. Wt: 241.27 g/mol
InChI Key: YUXSRCZFXRXWMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Aminobenzenesulfinyl)acetyl]urea typically involves the reaction of 3-aminobenzenesulfinyl chloride with acetylurea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Aminobenzenesulfinyl)acetyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3-Aminobenzenesulfinyl)acetyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(3-Aminobenzenesulfinyl)acetyl]urea involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Aminobenzenesulfinyl)acetyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfinyl and acetylurea groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and development .

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

2-(3-aminophenyl)sulfinyl-N-carbamoylacetamide

InChI

InChI=1S/C9H11N3O3S/c10-6-2-1-3-7(4-6)16(15)5-8(13)12-9(11)14/h1-4H,5,10H2,(H3,11,12,13,14)

InChI Key

YUXSRCZFXRXWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)CC(=O)NC(=O)N)N

Origin of Product

United States

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